molecular formula C9H7BrClF B3315670 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene CAS No. 951894-31-8

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene

Cat. No. B3315670
CAS RN: 951894-31-8
M. Wt: 249.51 g/mol
InChI Key: QNGKKIKSGJVHNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the propene group, the introduction of the bromine atom, and the substitution of the phenyl group with chlorine and fluorine atoms. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The propene group would likely have a planar structure due to the double bond, while the phenyl group would also be planar due to the aromaticity. The bromine, chlorine, and fluorine atoms would add to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the double bond in the propene group, and the electronegativity of the chlorine and fluorine atoms. These features could make it susceptible to reactions such as substitution, addition, and elimination .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthetic Applications and Chemical Reactivity

The compound and its derivatives have been explored for their utility in organic synthesis. For example, derivatives of brominated and fluorinated compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of various pharmaceuticals and agrochemicals, highlighting the importance of bromo-fluoro compounds in synthetic chemistry (Qiu et al., 2009). Such compounds offer pathways to synthesize complex molecules with high specificity and yield, demonstrating their critical role in developing new materials and drugs.

Materials Science and Engineering

Development of New Materials

Research on brominated and fluorinated compounds has implications for materials science, particularly in creating new materials with desirable properties such as enhanced stability, conductivity, or specific interactions with other substances. For instance, the study of fluorinated graphene highlights the manipulation of carbon-fluorine bonds to tune properties like bandgap, thermal and chemical stability, which are crucial for applications in electronics, energy storage, and nanotechnology (Feng et al., 2016).

Environmental Science

Impact on Environmental Pollutants

The occurrence and transformation of brominated and fluorinated compounds in the environment have been a subject of study due to their potential as environmental pollutants. Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals their formation during the combustion of brominated flame retardants and their toxicological similarity to other well-known pollutants, which underscores the need for understanding the environmental fate and impact of such compounds (Mennear & Lee, 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it were used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its atoms and groups. For example, the presence of bromine, chlorine, and fluorine atoms could potentially make it hazardous due to their reactivity and toxicity .

Future Directions

The future directions for the study or use of this compound would depend on its properties and potential applications. It could be of interest in various fields such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKKIKSGJVHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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